molecular formula C10H9BrN2O B13695613 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol

3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13695613
M. Wt: 253.09 g/mol
InChI Key: OKKJTYFDHKUEFM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, a methyl group at the nitrogen atom, and a hydroxyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents.

    Methylation: The methyl group can be introduced at the nitrogen atom using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using Pd/C.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-one.

    Reduction: Formation of 3-phenyl-1-methyl-1H-pyrazol-5-ol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    3-Phenyl-1-methyl-1H-pyrazol-5-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol: The bromine atom is at the 4-position of the phenyl ring, which can affect its chemical properties and interactions.

Uniqueness: 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to the specific positioning of the bromine atom at the 2-position of the phenyl ring. This positioning can influence its electronic properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-(2-bromophenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3

InChI Key

OKKJTYFDHKUEFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CC=C2Br

Origin of Product

United States

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